molecular formula C9H13NO B14467521 Benzenemethanamine, N-ethyl-N-hydroxy- CAS No. 65616-26-4

Benzenemethanamine, N-ethyl-N-hydroxy-

Cat. No.: B14467521
CAS No.: 65616-26-4
M. Wt: 151.21 g/mol
InChI Key: ZYKDGVGFBFWNEC-UHFFFAOYSA-N
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Description

Benzenemethanamine, N-ethyl-N-hydroxy- (IUPAC name) is a secondary amine derivative of benzenemethanamine (benzylamine) with an ethyl and hydroxyl group substituted on the nitrogen atom. Key characteristics include:

  • Molecular formula: Likely $ C9H{13}NO $, derived from the benzenemethanamine backbone ($ C7H7N $) with ethyl ($ C2H5 $) and hydroxyl (-OH) substituents.
  • Functional groups: The presence of both ethyl (electron-donating) and hydroxyl (electron-withdrawing) groups creates a unique electronic environment, influencing solubility, stability, and reactivity.
  • Potential applications: Similar N-substituted benzenemethanamines are studied for pharmaceutical and synthetic utility, such as antifungal agents or intermediates in organic synthesis .

Properties

CAS No.

65616-26-4

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

N-benzyl-N-ethylhydroxylamine

InChI

InChI=1S/C9H13NO/c1-2-10(11)8-9-6-4-3-5-7-9/h3-7,11H,2,8H2,1H3

InChI Key

ZYKDGVGFBFWNEC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, N-ethyl-N-hydroxy- typically involves the reaction of benzenemethanamine with ethylating agents and hydroxylating agents under controlled conditions. One common method is the alkylation of benzenemethanamine with ethyl bromide in the presence of a base, followed by hydroxylation using hydrogen peroxide or other hydroxylating agents.

Industrial Production Methods

In industrial settings, the production of Benzenemethanamine, N-ethyl-N-hydroxy- may involve continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, N-ethyl-N-hydroxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro compounds.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted benzenemethanamine derivatives.

Scientific Research Applications

Benzenemethanamine, N-ethyl-N-hydroxy- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in biological studies.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenemethanamine, N-ethyl-N-hydroxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the ethyl group may influence the compound’s lipophilicity and membrane permeability. These interactions can modulate biochemical pathways and cellular responses.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Physical and Chemical Properties

The table below compares N-ethyl-N-hydroxy-benzenemethanamine with structurally related compounds based on substituents, molecular weight, and key properties:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Data References
N-ethyl-N-hydroxy-benzenemethanamine N-ethyl, N-hydroxy $ C9H{13}NO $ 151.21 g/mol* Predicted: Polar, moderate solubility in polar solvents; potential for hydrogen bonding.
N-hydroxy-N-(phenylmethyl)benzenemethanamine (Dibenzylhydroxylamine) N-benzyl, N-hydroxy $ C{14}H{15}NO $ 213.28 g/mol - IR: Strong O-H stretch (~3200 cm⁻¹), N-O stretch (~950 cm⁻¹).
- CAS: 621-07-6.
N-methylbenzenemethanamine N-methyl $ C8H{11}N $ 121.18 g/mol - Boiling point: ~194°C.
- CAS: 103-67-3.
N-ethyl-α-methylbenzenemethanamine hydrochloride N-ethyl, α-methyl $ C{10}H{16}ClN $ 185.69 g/mol - IUPAC name: 1-phenyl-1-propanamine hydrochloride.
- CAS: 19146-52-2.
N-(2-chloroethyl)-N-(1-methyl-2-phenoxyethyl)benzenemethanamine (Phenoxybenzamine) N-chloroethyl, N-phenoxyethyl $ C{18}H{21}ClNO $ 302.82 g/mol - Carcinogenicity: Class 3 (IARC).
- CAS: 59-96-1.

*Predicted using molecular formula and atomic masses.

Key Observations:
  • Electronic effects: The hydroxyl group in N-ethyl-N-hydroxy-benzenemethanamine increases polarity compared to N-ethyl or N-methyl analogues, enhancing solubility in polar solvents like water or ethanol .
  • Stability : N-hydroxy derivatives (e.g., dibenzylhydroxylamine) are prone to oxidation, forming nitroxide radicals, whereas N-alkyl derivatives (e.g., N-methylbenzenemethanamine) exhibit greater stability .
  • Biological activity: N-substituted benzenemethanamines with bulky or electronegative groups (e.g., phenoxyethyl in phenoxybenzamine) show pharmacological effects, including α-adrenergic blockade .

Spectroscopic and Analytical Data

While direct data on N-ethyl-N-hydroxy-benzenemethanamine are absent, analogues provide insights:

  • IR spectroscopy : Expect O-H stretching (~3200 cm⁻¹) and N-O stretching (~950 cm⁻¹), similar to dibenzylhydroxylamine .
  • NMR : For N-ethylbenzenemethanamine derivatives, ethyl protons appear as triplets (δ 1.2–1.5 ppm for CH₃, δ 2.5–3.0 ppm for CH₂), while hydroxyl protons may show broad signals (~δ 5.0 ppm) .

Q & A

Q. Q1: What are the optimal synthetic routes for Benzenemethanamine, N-ethyl-N-hydroxy- (Dibenzylhydroxylamine), and how do reaction conditions influence yield?

Methodology :

  • N-Alkylation : React benzylamine with ethylating agents (e.g., ethyl bromide) under basic conditions (e.g., NaOH) to introduce the ethyl group. Hydroxylation can be achieved via oxidation with hydrogen peroxide or hydroxylamine derivatives.
  • Key Variables : Temperature (60–80°C favors alkylation), solvent polarity (polar aprotic solvents like DMF improve reaction efficiency), and stoichiometric ratios (excess ethylating agent to minimize byproducts like tertiary amines).
  • Yield Optimization : Monitor intermediates using TLC or HPLC to isolate the hydroxylated product. Typical yields range from 45–65% depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. Q2: How can spectroscopic techniques (e.g., IR, NMR) resolve structural ambiguities in Benzenemethanamine derivatives?

Methodology :

  • IR Spectroscopy : The hydroxylamine (-N-OH) group exhibits a broad O-H stretch near 3200–3400 cm⁻¹, while the N-ethyl group shows C-H stretches at ~2850–2950 cm⁻¹. Compare with reference spectra from NIST databases to confirm functional groups .
  • NMR Analysis :
    • ¹H NMR : Ethyl groups appear as a triplet (δ 1.2–1.4 ppm, CH₃) and quartet (δ 2.5–3.0 ppm, CH₂). Hydroxyl protons may be broadened due to hydrogen bonding.
    • ¹³C NMR : The N-hydroxy carbon resonates at δ 60–70 ppm, distinct from tertiary amines (δ 40–50 ppm).
  • Data Cross-Validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular formula (C₁₄H₁₅NO, MW 213.2750) .

Advanced Research Questions

Q. Q3: How do metabolic pathways of Benzenemethanamine, N-ethyl-N-hydroxy- interact with cytochrome P450 enzymes, and what are the implications for toxicity?

Methodology :

  • In Vitro Metabolism : Incubate the compound with human liver microsomes (HLMs) and NADPH cofactor. Use LC-MS/MS to identify metabolites (e.g., N-deethylated or hydroxylated products).
  • Enzyme Inhibition Assays : Test competitive inhibition of CYP3A4/5 using midazolam as a probe substrate. IC₅₀ values below 10 µM suggest significant interaction .
  • Toxicity Correlation : Compare metabolite profiles with cytotoxicity assays (e.g., MTT in HepG2 cells). Hydroxylamine derivatives may generate reactive oxygen species (ROS), requiring glutathione depletion studies .

Q. Q4: What computational models predict the thermodynamic stability of Benzenemethanamine derivatives under varying pH and temperature?

Methodology :

  • DFT Calculations : Optimize molecular geometry using Gaussian09 at the B3LYP/6-31G* level. Calculate Gibbs free energy (ΔG) for protonation states (e.g., pKa prediction via COSMO-RS).
  • Experimental Validation : Perform stability studies at pH 2–10 (37°C) and monitor degradation via HPLC. Hydroxylamine groups degrade rapidly under acidic conditions (t₁/₂ < 24 hrs at pH 2) .

Q. Q5: How do structural modifications (e.g., N-ethyl vs. N-propyl) alter receptor binding affinity in CNS-targeted studies?

Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with dopamine D2 or serotonin 5-HT2A receptors. Ethyl groups may enhance hydrophobic interactions in the receptor pocket compared to bulkier substituents.
  • In Vivo Validation : Administer derivatives to rodent models and measure locomotor activity (open field test) or neurotransmitter release (microdialysis). Ethyl-substituted compounds show higher BBB permeability than propyl analogs .

Q. Q6: What analytical strategies resolve contradictions in reported spectral data for Benzenemethanamine derivatives?

Case Study : Discrepancies in ¹³C NMR shifts for N-hydroxy vs. N-methyl derivatives.

  • Hypothesis : Solvent polarity or paramagnetic impurities may alter chemical shifts.
  • Resolution : Re-run spectra in deuterated DMSO (polar) vs. CDCl₃ (nonpolar). Compare with literature from EPA/NIH mass spectral databases. For example, N-hydroxy carbons in DMSO-d₆ shift upfield by 2–3 ppm .

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